N-cyclopropyl-4-hydroxybenzamide
Description
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Properties
IUPAC Name |
N-cyclopropyl-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-5-1-7(2-6-9)10(13)11-8-3-4-8/h1-2,5-6,8,12H,3-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZGKFIQQGYRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-4-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic applications, drawing from diverse research sources.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The compound features:
- Cyclopropyl group : Provides steric hindrance and influences binding interactions.
- Hydroxy group : Capable of forming hydrogen bonds with biological macromolecules, enhancing its interaction with target proteins.
The molecular formula and weight are approximately and 173.20 g/mol, respectively.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Histone Deacetylases (HDACs) : The compound has been shown to inhibit HDAC activity, which is crucial in regulating gene expression related to cancer progression and other diseases .
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
In Vitro Studies
Various in vitro studies have demonstrated the potency of this compound against cancer cell lines and microbial strains. Key findings include:
- HDAC Inhibition : The compound displayed significant inhibition against HDAC6 with an IC50 value in the low nanomolar range (0.9 nM), indicating strong selectivity and potency .
- Cytotoxicity : It has shown cytotoxic effects on various cancer cell lines, including MV4-11, while maintaining a favorable therapeutic window when tested against non-malignant cells .
In Vivo Studies
In vivo investigations have further supported the compound's therapeutic potential:
- Tumor Models : Animal studies indicated that treatment with this compound resulted in reduced tumor growth and improved survival rates in models of hematological malignancies .
- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, including adequate absorption and distribution when administered intraperitoneally .
Case Studies
- Case Study on Anticancer Activity :
-
Case Study on Antimicrobial Efficacy :
- Research highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent in treating infections where conventional antibiotics fail.
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
N-cyclopropyl-4-hydroxybenzamide has been studied for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, particularly in the modulation of enzyme activity and receptor interactions.
Anticancer Activity
Recent studies indicate that compounds similar to this compound may exhibit anticancer properties. For instance, research into histone deacetylase (HDAC) inhibitors has highlighted the importance of structural modifications in enhancing selectivity and potency against specific cancer types. One study demonstrated that derivatives of 4-hydroxybenzamide showed promising HDAC6 inhibition, which is crucial for treating hematological cancers .
Neurological Disorders
The compound has also been investigated for its potential role in treating neurological disorders. Research indicates that modulation of metabotropic glutamate receptors (mGluRs) may provide therapeutic avenues for conditions like schizophrenia. Compounds that interact with mGlu5 receptors could influence neurotransmission and mitigate symptoms associated with NMDA receptor antagonism . The unique structure of this compound may allow it to act as a selective modulator in these pathways.
Synthetic Utility
This compound serves as an important building block in organic synthesis. Its structural characteristics facilitate various chemical reactions, making it valuable for creating more complex molecules.
Organic Synthesis
The compound can be utilized in several synthetic pathways, including:
- Coupling Reactions : It can participate in coupling reactions to form larger, more complex structures.
- Functional Group Transformations : The hydroxyl group allows for further functionalization, enhancing the compound's versatility in synthetic applications.
Case Studies in Synthesis
A notable case study involves the synthesis of related compounds through strategic modifications of the this compound structure. For example, variations in substituents on the aromatic ring have been shown to affect biological activity significantly, indicating the importance of structural optimization in drug design .
Biological Interactions
Understanding the biological interactions of this compound is essential for evaluating its therapeutic potential.
Interaction with Biological Targets
Research suggests that the compound can interact with specific proteins or enzymes, potentially modulating their activity:
- Enzyme Modulation : The presence of the hydroxyl group may enhance hydrogen bonding with biological macromolecules, increasing bioactivity.
- Receptor Binding : Its cyclopropyl group may influence binding affinity and selectivity towards certain receptors, which is critical for developing targeted therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
